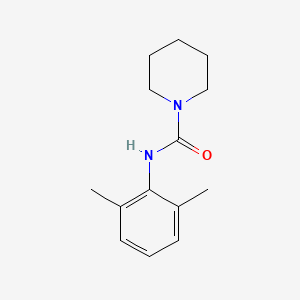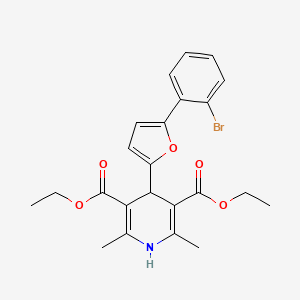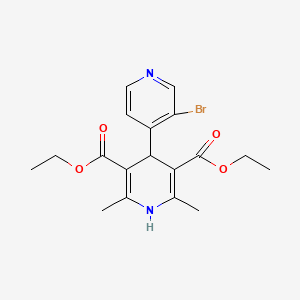
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate is a complex organic compound with the molecular formula C23H19N3O4 and a molecular weight of 401.426 g/mol . This compound is notable for its unique structure, which includes an anilino group, an oxo group, and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the esterification of the resulting compound with 4-methylbenzoic acid under specific reaction conditions, such as the use of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(2-((4-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: Similar structure with a chloro substitution.
(4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid: Similar structure with an acetic acid group.
4-{2-[Anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid: Similar structure with a benzoic acid group
Uniqueness
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylbenzoate groups differentiate it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
CAS No. |
881453-35-6 |
|---|---|
Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H21N3O5/c1-16-8-11-18(12-9-16)24(30)32-20-13-10-17(14-21(20)31-2)15-25-27-23(29)22(28)26-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
XPXOUULNKMZEIU-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



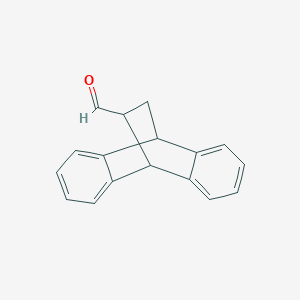
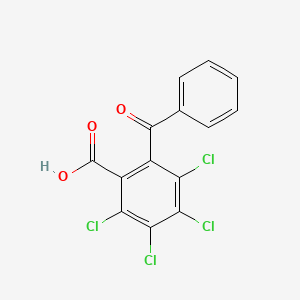

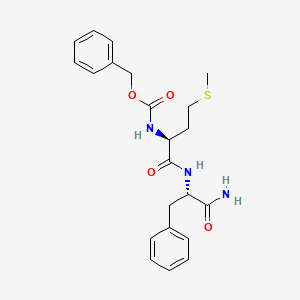

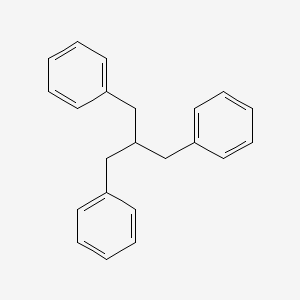
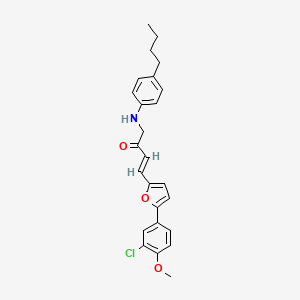

![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)

